molecular formula C10H11NO B2504789 4-Hydroxy-3-isopropylbenzonitrile CAS No. 46057-54-9

4-Hydroxy-3-isopropylbenzonitrile

Cat. No. B2504789
Key on ui cas rn: 46057-54-9
M. Wt: 161.204
InChI Key: RHYWJKNWORGPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205409B2

Procedure details

4-Bromo-2-isopropyl-phenol (500 mg, 2.3 mmol), Zn(CN)2 (270 mg, 2.3 mmol) and tetrakis(triphenylphosophine)palladium (237 mg) were mixed in DMF (1 mL) in a microwave reaction tube. It was reacted under microwave condition at 180° C. for 20 minutes. The mixture was filted and purified by by silica gel chromatography (40% -60% EtOAc/Hexane) to provide the title compound (220 mg, 60%). MS (DCI) m/z 162 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosophine)palladium
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
270 mg
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH:9]([CH3:11])[CH3:10])[CH:3]=1.[CH3:12][N:13](C=O)C>[C-]#N.[C-]#N.[Zn+2]>[C:12]([C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH:9]([CH3:11])[CH3:10])[CH:3]=1)#[N:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(C)C
Name
tetrakis(triphenylphosophine)palladium
Quantity
237 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
270 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was reacted under microwave condition at 180° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
purified by by silica gel chromatography (40% -60% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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